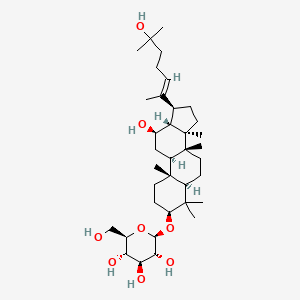

(Z)-Pseudoginsenoside Rh2

Description

BenchChem offers high-quality (Z)-Pseudoginsenoside Rh2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Pseudoginsenoside Rh2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H62O8 |

|---|---|

Molecular Weight |

622.9 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10+/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 |

InChI Key |

YCDZBVXSGVWFFX-AZEZESTHSA-N |

Isomeric SMILES |

C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of (Z)-Pseudoginsenoside Rh2 from Ginsenoside Rh2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the chemical synthesis of (Z)-Pseudoginsenoside Rh2, a promising anti-cancer agent, from its precursor, ginsenoside Rh2. It includes a step-by-step experimental protocol, quantitative data, and an exploration of the compound's known mechanism of action, focusing on its impact on cellular signaling pathways.

Introduction

Ginsenosides, the primary active components of ginseng, have long been studied for their diverse pharmacological activities. Among them, ginsenoside Rh2 has demonstrated significant anti-cancer properties. Further structural modification of ginsenoside Rh2 has led to the synthesis of pseudoginsenosides, which exhibit enhanced biological activities. This guide focuses on the chemical synthesis of a specific isomer, (Z)-Pseudoginsenoside Rh2, which has shown potent cytotoxic effects against various cancer cell lines. The synthesis is achieved through a three-step process involving acetylation, elimination-addition, and saponification, providing a reliable method for producing this valuable compound for research and drug development purposes.[1]

Chemical Synthesis of (Z)-Pseudoginsenoside Rh2

The conversion of ginsenoside Rh2 to (Z)-Pseudoginsenoside Rh2 is a three-step process designed to modify the side chain at the C-20 position of the dammarane skeleton. This process is crucial for the formation of the pseudoginsenoside structure and its subsequent biological activity.

Experimental Workflow

Caption: A flowchart illustrating the three-step synthesis and subsequent purification of (Z)-Pseudoginsenoside Rh2.

Experimental Protocols

The following protocols are based on the methodology described by Qian et al. (2014).

Step 1: Acetylation of Ginsenoside Rh2

-

Dissolution: Dissolve ginsenoside Rh2 (1.0 g, 1.6 mmol) in pyridine (20 mL).

-

Reaction: Add acetic anhydride (10 mL) to the solution. Stir the mixture at room temperature for 12 hours.

-

Quenching and Extraction: Pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude acetylated ginsenoside Rh2.

Step 2: Elimination-Addition Reaction

-

Dissolution: Dissolve the crude acetylated ginsenoside Rh2 in acetone (50 mL).

-

Reaction: Add p-toluenesulfonic acid (0.1 g) to the solution. Stir the mixture at room temperature for 2 hours.

-

Neutralization and Concentration: Neutralize the reaction with saturated NaHCO₃ solution and concentrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (3 x 20 mL).

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate, 5:1 v/v) to yield the acetylated (Z)- and (E)-pseudoginsenoside Rh2 mixture.

Step 3: Saponification

-

Dissolution: Dissolve the mixture of acetylated pseudoginsenoside Rh2 isomers in methanol (30 mL).

-

Reaction: Add a solution of sodium methoxide in methanol (1 M, 2 mL). Stir the mixture at room temperature for 1 hour.

-

Neutralization and Concentration: Neutralize the reaction with 1 M HCl and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography (chloroform/methanol, 10:1 v/v) to afford (Z)-Pseudoginsenoside Rh2 and (E)-Pseudoginsenoside Rh2.

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | Acetylated Ginsenoside Rh2 | Ginsenoside Rh2 | ~95 | >90 (crude) |

| 2 | Acetylated (Z)- and (E)-Pseudoginsenoside Rh2 | Acetylated Ginsenoside Rh2 | 85 (total) | Mixture |

| 3 | (Z)-Pseudoginsenoside Rh2 | Acetylated Pseudoginsenoside Rh2 Mixture | 40 | >98 |

| 3 | (E)-Pseudoginsenoside Rh2 | Acetylated Pseudoginsenoside Rh2 Mixture | 42 | >98 |

Note: Yields and purity are approximate and can vary based on reaction conditions and purification efficiency.

Mechanism of Action: Signaling Pathways

(Z)-Pseudoginsenoside Rh2 exerts its anti-cancer effects primarily through the induction of apoptosis. Studies have elucidated a key signaling pathway involved in this process, particularly in lung adenocarcinoma A549 cells.

Ras/Raf/ERK/p53 Signaling Pathway

Research has demonstrated that pseudo-ginsenoside Rh2 induces apoptosis through the activation of the Ras/Raf/ERK/p53 signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival.

Key Events in the Pathway:

-

Increased Reactive Oxygen Species (ROS): Treatment with pseudo-ginsenoside Rh2 leads to an increase in intracellular ROS levels.

-

Activation of Ras/Raf/ERK: The elevated ROS levels trigger the sustained phosphorylation and activation of Ras, Raf, and ERK (extracellular signal-regulated kinase).[1]

-

Upregulation of p53: The activation of the ERK pathway leads to the upregulation and phosphorylation of the tumor suppressor protein p53.[1]

-

Mitochondrial Apoptosis Cascade: Activated p53 influences the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.

-

Caspase Activation: Cytochrome c release initiates the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1][2]

Caption: The signaling cascade initiated by (Z)-Pseudoginsenoside Rh2 leading to apoptosis.

Conclusion

The three-step chemical synthesis of (Z)-Pseudoginsenoside Rh2 from ginsenoside Rh2 provides an efficient route to obtain this potent anti-cancer compound. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in medicinal chemistry and drug discovery. Furthermore, the elucidation of its mechanism of action through the Ras/Raf/ERK/p53 signaling pathway provides a strong rationale for its further investigation and development as a potential therapeutic agent. This technical guide serves as a comprehensive resource for professionals dedicated to advancing cancer treatment through the exploration of novel, naturally-derived compounds.

References

(Z)-Pseudoginsenoside Rh2: A Technical Guide to its Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Pseudoginsenoside Rh2, a stereoisomer of pseudoginsenoside Rh2 synthesized from the natural product ginsenoside Rh2, has emerged as a compound of significant interest in oncological and immunological research. Its unique stereochemical configuration imparts distinct biological activities, primarily potent anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and biological activities of (Z)-Pseudoginsenoside Rh2. Detailed experimental protocols for key biological assays are provided, and its mechanisms of action are elucidated through signaling pathway diagrams. All quantitative data are presented in structured tables for comparative analysis.

Stereochemistry and Synthesis

(Z)-Pseudoginsenoside Rh2 is a derivative of ginsenoside Rh2, a naturally occurring saponin from Panax ginseng. The key structural feature of pseudoginsenoside Rh2 is the modification of the side chain at the C-20 position of the dammarane-type triterpenoid core. The designation "(Z)" refers to the stereochemistry of the double bond in this modified side chain. This specific spatial arrangement of substituents around the double bond is crucial for its biological activity.

The synthesis of (Z)-Pseudoginsenoside Rh2, along with its (E) isomer, can be achieved from ginsenoside Rh2 through a three-step process: acetylation, elimination-addition, and saponification under mild conditions[1].

Experimental Protocol: Synthesis of (Z)- and (E)-Pseudoginsenoside Rh2[1]

-

Acetylation: Ginsenoside Rh2 is treated with acetic anhydride in pyridine to protect the hydroxyl groups.

-

Elimination-Addition: The acetylated ginsenoside Rh2 is subjected to an elimination reaction to form an intermediate, followed by an addition reaction that introduces the modified side chain. This step yields a mixture of (Z) and (E) isomers.

-

Separation: The (Z) and (E) isomers are separated using column chromatography.

-

Saponification: The separated isomers are treated with a base, such as sodium hydroxide, to remove the acetyl protecting groups, yielding the final (Z)- and (E)-Pseudoginsenoside Rh2.

-

Characterization: The structures of the synthesized compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity

(Z)-Pseudoginsenoside Rh2 exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

(Z)-Pseudoginsenoside Rh2 has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer activity is often more potent than its (E) isomer and the parent compound, ginsenoside Rh2, highlighting the importance of the Z-configuration of the side chain[1].

Table 1: Anticancer Activity (IC50) of (Z)-Pseudoginsenoside Rh2 and Related Compounds

| Compound | A549 (Lung) | SGC-7901 (Gastric) | Bcap-37 (Breast) | HCT-116 (Colon) |

| (Z)-Pseudoginsenoside Rh2 | 74.5 µM[2] | >100 µM[2] | - | - |

| Ginsenoside Rh2 | >100 µM[1] | >100 µM[1] | >100 µM[1] | 35 µM[3] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

The anticancer mechanism of (Z)-Pseudoginsenoside Rh2 involves the induction of apoptosis through the modulation of several key signaling pathways.

In lung adenocarcinoma A549 cells, (Z)-Pseudoginsenoside Rh2 has been shown to induce apoptosis by activating the Ras/Raf/ERK/p53 signaling pathway[2][4]. This leads to an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins.

The PI3K/Akt/mTOR pathway is another critical signaling cascade involved in cell survival and proliferation that is targeted by ginsenosides. Inhibition of this pathway is a common mechanism of anticancer agents.

Anti-inflammatory Activity

(Z)-Pseudoginsenoside Rh2 also exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

The NF-κB signaling pathway is a key regulator of inflammation. (Z)-Pseudoginsenoside Rh2 has been shown to suppress the activation of NF-κB, leading to a decrease in the expression of inflammatory cytokines.

Ginsenoside Rh2 has been found to modulate the TGF-β1/Smad pathway, which is involved in inflammatory responses and fibrosis[5]. (Z)-Pseudoginsenoside Rh2 may share a similar mechanism.

Experimental Methodologies

A general workflow for the synthesis and biological evaluation of (Z)-Pseudoginsenoside Rh2 is outlined below.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

(Z)-Pseudoginsenoside Rh2 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of (Z)-Pseudoginsenoside Rh2 in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of specific proteins in signaling pathways.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

(Z)-Pseudoginsenoside Rh2 stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Ras, anti-p-ERK, anti-Akt, anti-p-Akt)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with (Z)-Pseudoginsenoside Rh2 at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

(Z)-Pseudoginsenoside Rh2 is a promising bioactive compound with significant potential for development as an anticancer and anti-inflammatory agent. Its stereochemistry plays a critical role in its enhanced biological activity compared to its (E) isomer and the parent ginsenoside Rh2. The mechanisms of action involve the modulation of key signaling pathways that regulate cell survival, apoptosis, and inflammation. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of (Z)-Pseudoginsenoside Rh2. Further in-depth studies, including in vivo efficacy and safety assessments, are warranted to translate these preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Pseudo-Ginsenoside Rh2 induces A549 cells apoptosis via the Ras/Raf/ERK/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudo-Ginsenoside Rh2 induces A549 cells apoptosis via the Ras/Raf/ERK/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Ginsenoside-Rh2 Inhibits LPS-Induced Activation of Microglia and Overproduction of Inflammatory Mediators Via Modulation of TGF-β1/Smad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-Pseudoginsenoside Rh2 mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of (Z)-Pseudoginsenoside Rh2 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh2, a protopanaxadiol-type ginsenoside extracted from Panax ginseng, has garnered significant attention for its potent anti-tumor activities.[1][2] It exists in two primary stereoisomeric forms, 20(S) and 20(R), with the 20(S) configuration generally exhibiting superior cytotoxic potency against cancer cells.[3][4] (Z)-Pseudoginsenoside Rh2 (pseudo-G-Rh2), a novel derivative, has demonstrated significant efficacy in inhibiting the proliferation of various cancer cell lines and inducing programmed cell death.[5][6] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of (Z)-Pseudoginsenoside Rh2, focusing on its role in inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways. The information is compiled from numerous in vitro studies, with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

Core Mechanisms of Action

(Z)-Pseudoginsenoside Rh2 exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and arresting the cell cycle, thereby inhibiting tumor growth and proliferation.[7]

Induction of Apoptosis

A primary mechanism of pseudo-G-Rh2 is the induction of apoptosis, a controlled process of cell death essential for tissue homeostasis. This is achieved through the activation of both intrinsic and extrinsic pathways, often initiated by the generation of reactive oxygen species (ROS).

a. Generation of Reactive Oxygen Species (ROS) Treatment with pseudo-G-Rh2 leads to a time- and concentration-dependent increase in intracellular ROS levels in cancer cells.[5][8] This oxidative stress is a critical upstream event that triggers downstream apoptotic signaling.[5][8] For instance, in A549 lung cancer cells, ROS expression increased from 5.84% in control cells to 35.68% in cells treated with 96 µM pseudo-G-Rh2 for 24 hours.[5]

b. Mitochondrial-Mediated Intrinsic Pathway The accumulation of ROS disrupts mitochondrial function, initiating the intrinsic apoptotic pathway.[5][9] This process involves:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): Pseudo-G-Rh2 induces a loss of ΔΨm, a key indicator of mitochondrial dysfunction.[5][6]

-

Regulation of Bcl-2 Family Proteins: It alters the balance of pro- and anti-apoptotic proteins. Expression of pro-apoptotic proteins like Bax and Bad is upregulated, while the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL is significantly decreased.[5][8][10] This shift increases the permeability of the mitochondrial outer membrane.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspase enzymes.[3][11] Pseudo-G-Rh2 treatment results in the activation of initiator caspase-9 and effector caspase-3.[5][12]

-

PARP Cleavage: Activated caspase-3 cleaves poly ADP-ribose polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis.[5][13]

c. Caspase-Independent Paraptosis In some cancer cell lines, such as colorectal cancer cells, Rh2 can induce a form of programmed cell death called paraptosis, which is characterized by cytoplasmic vacuolization and is independent of caspase activation.[8]

Cell Cycle Arrest

Pseudo-G-Rh2 effectively halts the proliferation of cancer cells by arresting the cell cycle, predominantly at the G0/G1 or G1/S phase transition.[1][10][12] This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their division. The key molecular events include:

-

Downregulation of Cyclins and CDKs: The progression through the G1 phase is driven by cyclin/cyclin-dependent kinase (CDK) complexes. Pseudo-G-Rh2 treatment leads to a marked decrease in the protein levels of G1-specific cyclins (Cyclin D1, D2, D3, and E) and their catalytic partners (CDK2, CDK4, and CDK6).[14][15][16]

-

Upregulation of CDK Inhibitors (CKIs): The activity of cyclin/CDK complexes is negatively regulated by CKIs. Pseudo-G-Rh2 upregulates the expression of p15, p21, and p27, which bind to and inhibit the kinase activity of the cyclin/CDK complexes.[14][15][17]

-

Inhibition of Rb Phosphorylation and E2F1 Activity: The decreased activity of CDK4/6 leads to reduced phosphorylation of the retinoblastoma protein (Rb).[14] Hypophosphorylated Rb remains bound to the transcription factor E2F1, preventing it from activating the transcription of genes required for S-phase entry.[14]

Modulation of Key Signaling Pathways

The anticancer effects of (Z)-Pseudoginsenoside Rh2 are mediated by its ability to modulate several critical intracellular signaling pathways that govern cell survival, proliferation, and death.

-

p53 Pathway: In cancer cells with wild-type p53, Rh2 treatment activates the p53 tumor suppressor pathway.[8] Activated p53 transcriptionally upregulates pro-apoptotic target genes like Bax, contributing significantly to the induction of apoptosis.[8]

-

Ras/Raf/ERK Pathway: While typically a pro-survival pathway, sustained or excessive activation of the Ras/Raf/ERK pathway can paradoxically induce apoptosis.[5] Pseudo-G-Rh2 has been shown to cause sustained phosphorylation (activation) of Ras, Raf, and ERK, leading to apoptosis in lung adenocarcinoma cells.[5][6]

-

PI3K/Akt/mTOR Pathway: This is a central pathway promoting cell survival and proliferation. Rh2 has been shown to inhibit the activation of EGFR, a receptor tyrosine kinase upstream of the PI3K/Akt/mTOR cascade, thereby suppressing this pro-survival signaling.[3]

-

NF-κB Pathway: ROS generated by Rh2 can also activate the NF-κB survival pathway.[8] This creates a counterbalance to the pro-apoptotic signals, and inhibiting NF-κB can enhance Rh2-induced cell death.[8]

-

STAT3 Pathway: In prostate cancer cells, Rh2 treatment leads to a downregulation of phosphorylated STAT3 (p-STAT3), a transcription factor often associated with tumor progression.[11]

-

Wnt/β-catenin Pathway: Rh2 has been found to suppress the GPC3-mediated Wnt/β-catenin signaling pathway in hepatocellular carcinoma and downregulate key components like β-catenin in lung cancer cells.[18][19]

Quantitative Data Summary

The following tables summarize the quantitative effects of (Z)-Pseudoginsenoside Rh2 across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of (Z)-Pseudoginsenoside Rh2 in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | Not Specified | ~35 | [8] |

| A549 | Lung Adenocarcinoma | Not Specified | 74.5 | [5] |

| DU145 | Prostate Cancer | 24 | 50 - 100 | [11] |

| MCF-7 | Breast Cancer | 48 | ~40-63 | [10] |

| MDA-MB-231 | Breast Cancer | 48 | ~33-58 | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 43.93 ± 0.50 | [20] |

| HL-60 | Leukemia | Not Specified | ~38 | [15] |

Table 2: Effect of (Z)-Pseudoginsenoside Rh2 on Apoptotic Cell Population

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| A549 | 96 µM pseudo-G-Rh2 (24h) | 35.68 (ROS-positive) | [5] |

| HepG2 | 20 µg/mL Rh2 (24h) | 28 | [19] |

| HepG2 + siGPC3 | 20 µg/mL Rh2 (24h) | 50 (Inhibitory rate) | [19] |

Table 3: Effect of (Z)-Pseudoginsenoside Rh2 on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | Reference | | :--- | :--- | :--- | :--- | | Bxpc-3 | Control | 43.32 ± 2.17 | 50.86 ± 1.29 |[12] | | Bxpc-3 | 55 µmol/L Rh2 | 71.32 ± 1.16 | 28.48 ± 1.18 |[12] | | HepG2 | Rh2 Treatment | Significant Increase | - |[19] |

Table 4: Modulation of Key Apoptosis- and Cell Cycle-Related Proteins by (Z)-Pseudoginsenoside Rh2

| Protein | Function | Effect of Treatment | Cancer Cell Line | Reference |

| Bax | Pro-apoptotic | Upregulated | HCT116, A549 | [5][8] |

| Bad | Pro-apoptotic | Upregulated | HCT116, MCF-7 | [8][10] |

| Bcl-2 | Anti-apoptotic | Downregulated | HCT116, A549, Bxpc-3 | [5][8][12] |

| Bcl-XL | Anti-apoptotic | Downregulated | MCF-7 | [10] |

| Cleaved Caspase-3 | Apoptosis Effector | Upregulated | A549, Bxpc-3, SKOV3 | [5][12][13] |

| Cleaved Caspase-9 | Apoptosis Initiator | Upregulated | A549, Bxpc-3 | [5][12] |

| Cleaved PARP | Apoptosis Marker | Upregulated | SKOV3, MCF-7 | [10][13] |

| Cyclin D1 | Cell Cycle Progression | Downregulated | Breast Cancer, Leukemia | [10][14][15] |

| CDK4 / CDK6 | Cell Cycle Progression | Downregulated | Breast Cancer, Leukemia | [14][15] |

| p21 | CDK Inhibitor | Upregulated | Leukemia, ccRCC | [15][17] |

| p27 | CDK Inhibitor | Upregulated | Breast Cancer, Leukemia | [14][15] |

| p-STAT3 | Signal Transduction | Downregulated | DU145 (Prostate) | [11] |

| p-ERK | Signal Transduction | Upregulated (Sustained) | A549 (Lung) | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments cited in the study of pseudo-G-Rh2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.[5][10]

-

Treatment: Replace the medium with fresh medium containing various concentrations of (Z)-Pseudoginsenoside Rh2 (e.g., 0-104 µM) and a vehicle control (DMSO <0.1%).[5][21] Incubate for specified durations (e.g., 24, 48, 72 hours).[10][21]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate for 10 minutes.[21]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of pseudo-G-Rh2 for 24-48 hours.[9]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1x10⁶ cells.

-

Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).[22]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[22]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram representing the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with pseudo-G-Rh2, then wash with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[21]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, Cyclin D1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.

-

Quantification: Densitometrically quantify the band intensity and normalize to a loading control like β-actin or GAPDH.

Visualizations: Signaling Pathways and Workflows

Caption: Overview of Pseudo-G-Rh2's mechanism of action in cancer cells.

Caption: Mitochondrial (intrinsic) apoptosis pathway induced by Pseudo-G-Rh2.

Caption: G1 phase cell cycle arrest mechanism mediated by Pseudo-G-Rh2.

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion

(Z)-Pseudoginsenoside Rh2 is a promising natural compound with potent and multi-faceted anticancer properties. Its mechanism of action is centered on the induction of ROS-mediated mitochondrial apoptosis and the arrest of the cell cycle at the G1 phase. It achieves this by modulating a complex network of signaling pathways, including the p53, Ras/Raf/ERK, and PI3K/Akt pathways, and by altering the expression of key regulatory proteins involved in cell death and proliferation. The quantitative data consistently demonstrate its efficacy across a range of cancer cell types, often at micromolar concentrations. The detailed protocols provided herein serve as a foundation for further investigation into its therapeutic potential. Future studies should focus on its in vivo efficacy, bioavailability, and potential for combination therapies to translate these promising preclinical findings into effective cancer treatments.

References

- 1. Rh2, a compound extracted from ginseng, hypersensitizes multidrug-resistant tumor cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Effects of Ginsenoside Rh2: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ways for ginsenoside Rh2 to fight against cancer: the molecular evidences in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rh2 inhibiting HCT116 colon cancer cell proliferation through blocking PDZ-binding kinase/T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudo-Ginsenoside Rh2 induces A549 cells apoptosis via the Ras/Raf/ERK/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudo-Ginsenoside Rh2 induces A549 cells apoptosis via the Ras/Raf/ERK/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginsenoside Rh2 stimulates the production of mitochondrial reactive oxygen species and induces apoptosis of cervical cancer cells by inhibiting mitochondrial electron transfer chain complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenoside Rh2 inhibits breast cancer cell growth viaERβ-TNFα pathway: Ginsenoside Rh2 inhibits breast cancer cell growth via ERβ-TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis in prostate cancer by ginsenoside Rh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjgnet.com [wjgnet.com]

- 13. biomed.cas.cz [biomed.cas.cz]

- 14. Ginsenoside Rh2-mediated G1 Phase Cell Cycle Arrest in Human Breast Cancer Cells Is Caused by p15Ink4B and p27Kip1-dependent Inhibition of Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ginsenoside Rh2 induces cell cycle arrest and differentiation in human leukemia cells by upregulating TGF-β expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Ginsenoside Rh2 sensitizes the anti-cancer effects of sunitinib by inducing cell cycle arrest in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. 20(S)-Ginsenoside Rh2 inhibits hepatocellular carcinoma by suppressing angiogenesis and the GPC3‐mediated Wnt/β‑catenin signaling pathway: Anti-liver cancer effect of the ginsenoside Rh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. phcog.com [phcog.com]

Spectroscopic and Signaling Analysis of Pseudoginsenoside Rh2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoginsenoside Rh2 (pseudo-G-Rh2) is a derivative of the well-known ginsenoside Rh2, a naturally occurring saponin found in Panax ginseng. While ginsenoside Rh2 has been the subject of extensive research for its potential therapeutic properties, its isomers and derivatives, such as pseudo-G-Rh2, are gaining attention for their unique biological activities. This technical guide provides a detailed overview of the spectroscopic analysis of pseudoginsenosides, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public data for the specific (Z)-isomer of Pseudoginsenoside Rh2, this guide will present a comprehensive spectroscopic dataset for the closely related and well-characterized 20(S)-Ginsenoside Rh2. This information serves as a crucial reference point for researchers working on the characterization of related compounds. Additionally, this guide outlines the experimental protocols for such analyses and visualizes the known signaling pathway affected by pseudo-G-Rh2.

Data Presentation: Spectroscopic Analysis of 20(S)-Ginsenoside Rh2

The structural elucidation of ginsenosides relies heavily on a combination of 1D and 2D NMR techniques, along with mass spectrometry to determine the molecular weight and fragmentation patterns. Below are the summarized ¹H and ¹³C NMR data for 20(S)-Ginsenoside Rh2, recorded in pyridine-d₅.[1]

Table 1: ¹H NMR (500 MHz, C₅D₅N) and ¹³C NMR (125 MHz, C₅D₅N) Data for 20(S)-Ginsenoside Rh2 [1]

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | 39.1 | 1.01 (m), 1.92 (m) |

| 2 | 28.2 | 1.88 (m), 2.18 (m) |

| 3 | 88.8 | 3.35 (dd, J = 11.5, 4.5) |

| 4 | 39.6 | - |

| 5 | 56.5 | 1.02 (d, J = 10.5) |

| 6 | 18.5 | 1.55 (m), 1.65 (m) |

| 7 | 35.2 | 1.45 (m), 1.95 (m) |

| 8 | 40.0 | - |

| 9 | 50.3 | 1.58 (m) |

| 10 | 37.0 | - |

| 11 | 31.8 | 1.62 (m), 1.75 (m) |

| 12 | 70.8 | 4.25 (dd, J = 11.5, 4.5) |

| 13 | 49.3 | 2.25 (m) |

| 14 | 51.5 | - |

| 15 | 31.2 | 1.68 (m), 2.15 (m) |

| 16 | 26.8 | 1.75 (m), 2.45 (m) |

| 17 | 54.9 | 1.78 (m) |

| 18 | 16.5 | 1.35 (s) |

| 19 | 17.1 | 1.05 (s) |

| 20 | 72.8 | - |

| 21 | 22.5 | 1.55 (s) |

| 22 | 43.1 | 1.65 (m), 2.35 (m) |

| 23 | 22.8 | 2.10 (m), 2.20 (m) |

| 24 | 126.2 | 5.25 (t, J = 7.0) |

| 25 | 130.9 | - |

| 26 | 25.8 | 1.70 (s) |

| 27 | 17.8 | 1.65 (s) |

| 28 | 28.2 | 0.95 (s) |

| 29 | 16.6 | 0.88 (s) |

| 30 | 17.5 | 1.25 (s) |

| Glucosyl Moiety | ||

| 1' | 106.8 | 4.92 (d, J = 7.8) |

| 2' | 75.2 | 4.02 (m) |

| 3' | 78.5 | 4.23 (t, J = 8.7) |

| 4' | 71.8 | 4.18 (t, J = 8.7) |

| 5' | 78.0 | 3.90 (m) |

| 6' | 62.9 | 4.35 (m), 4.50 (m) |

Note on (Z)-Pseudoginsenoside Rh2: The primary structural difference between 20(S)-Ginsenoside Rh2 and (Z)-Pseudoginsenoside Rh2 is the arrangement of the side chain at the C-20 position. In (Z)-Pseudoginsenoside Rh2, there is a double bond between C-20 and C-22, and the geometry around this double bond is of the Z configuration. This structural alteration would primarily affect the chemical shifts of the carbons and protons in the side chain (C-20 to C-27) and adjacent carbons (e.g., C-17). Specifically, the signals for the vinyl methyl group and other protons in the side chain would show distinct chemical shifts and coupling constants compared to those listed for 20(S)-Ginsenoside Rh2.

Table 2: Mass Spectrometry Data for Ginsenoside Rh2

| Analysis Type | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | ESI+ | 623.4517 [M+H]⁺ | Corresponds to the protonated molecule of Ginsenoside Rh2 (C₃₆H₆₂O₈) |

| Tandem MS (MS/MS) | ESI+ | 461.3989 | [M+H - 162]⁺, loss of the glucose moiety |

| Tandem MS (MS/MS) | ESI+ | 443.3883 | [M+H - 162 - 18]⁺, subsequent loss of water |

| Tandem MS (MS/MS) | ESI+ | 425.3778 | [M+H - 162 - 18 - 18]⁺, further loss of water |

Note on (Z)-Pseudoginsenoside Rh2: The molecular weight of (Z)-Pseudoginsenoside Rh2 is the same as that of Ginsenoside Rh2. Therefore, the [M+H]⁺ ion would be expected at a similar m/z value. The fragmentation pattern, however, might show differences in the relative abundances of fragment ions due to the different stability of the side chain.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of ginsenosides are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Approximately 5-10 mg of purified (Z)-Pseudoginsenoside Rh2 is dissolved in 0.5-0.7 mL of deuterated pyridine (pyridine-d₅).[2]

-

The sample is then transferred to a 5 mm NMR tube.

-

-

Instrumentation :

-

NMR spectra are recorded on a Bruker AVANCE 500 MHz spectrometer (or equivalent).[1]

-

-

Data Acquisition :

-

¹H NMR : A standard proton NMR experiment is run to determine the chemical shifts and coupling constants of the protons.

-

¹³C NMR : A proton-decoupled carbon NMR experiment is performed to identify the chemical shifts of all carbon atoms.[2]

-

2D NMR :

-

COSY (Correlation Spectroscopy) : To establish proton-proton correlations.

-

HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond proton-carbon correlations.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation) : To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different structural fragments.[2]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To determine the stereochemistry through spatial correlations between protons.

-

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation :

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography system (LC-MS) is used.[3]

-

-

Data Acquisition :

-

Chromatography : A C18 column is typically used for separation, with a gradient elution of water and acetonitrile, often with formic acid as an additive.[3]

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) is commonly used, in either positive or negative ion mode.[3]

-

Full Scan MS : To determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS) : To induce fragmentation of the molecular ion and obtain structural information from the fragment ions. Collision-induced dissociation (CID) is the most common fragmentation method.

-

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the signaling pathway affected by Pseudoginsenoside Rh2.

Conclusion

The comprehensive spectroscopic analysis of (Z)-Pseudoginsenoside Rh2 is essential for its development as a potential therapeutic agent. While a complete, publicly available dataset for this specific isomer is currently lacking, the data from the closely related 20(S)-Ginsenoside Rh2 provides a robust framework for its characterization. The experimental protocols outlined in this guide offer a standardized approach for researchers to obtain high-quality NMR and MS data. Furthermore, understanding the engagement of (Z)-Pseudoginsenoside Rh2 with critical cellular signaling pathways, such as the Ras/Raf/ERK/p53 cascade, is fundamental to elucidating its mechanism of action and therapeutic potential. This guide serves as a valuable resource for scientists and professionals in the field of natural product chemistry and drug development.

References

In silico modeling of (Z)-Pseudoginsenoside Rh2 protein binding

An In-Depth Technical Guide to the In Silico Modeling of (Z)-Pseudoginsenoside Rh2 Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Pseudoginsenoside Rh2 (P-Rh2), a naturally occurring saponin isolated from ginseng, has garnered significant attention in pharmacological research due to its potent and selective anticancer activities. Unlike its stereoisomer, Ginsenoside Rh2, which has been extensively studied, the (Z) isomer exhibits unique biological properties, including the induction of apoptosis and ferroptosis in various cancer cell lines. Understanding the molecular mechanisms underlying these effects is paramount for its development as a therapeutic agent. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to elucidate the protein binding characteristics of P-Rh2, predict its molecular targets, and rationalize its pharmacological activity at an atomic level.

This technical guide offers a comprehensive overview of the in silico methodologies used to study the protein binding of (Z)-Pseudoginsenoside Rh2. It details the identified protein targets, presents quantitative binding data, outlines experimental protocols, and visualizes the associated signaling pathways and computational workflows.

Identified Protein Targets and Binding Affinities

In silico studies have been instrumental in identifying and characterizing the interaction of (Z)-Pseudoginsenoside Rh2 with several key proteins. These interactions are fundamental to its observed anticancer effects. The primary targets identified include Human Serum Albumin (HSA), crucial for drug transport and bioavailability, and key regulators of apoptosis within the B-cell lymphoma 2 (Bcl-2) family.

Molecular docking simulations have provided quantitative estimates of the binding affinities between P-Rh2 and these protein targets. The binding energy values, typically expressed in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting a stronger interaction.

Quantitative Binding Data Summary

| Target Protein | Ligand | Docking Software | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Human Serum Albumin (HSA) | (Z)-Pseudoginsenoside Rh2 | AutoDock 4.2 | -8.58 | LEU-238, LEU-260, ILE-264, ILE-290, ALA-291, SER-287 | |

| Bcl-2 | (Z)-Pseudoginsenoside Rh2 | Not Specified | -7.9 | Not Specified | |

| Bcl-xL | (Z)-Pseudoginsenoside Rh2 | Not Specified | -8.9 | Not Specified | |

| Mcl-1 | (Z)-Pseudoginsenoside Rh2 | Not Specified | -8.4 | Not Specified | |

| Bax | (Z)-Pseudoginsenoside Rh2 | Not Specified | -7.5 | Not Specified |

Note: The binding energies for the Bcl-2 family proteins were reported in a study focusing on the broader effects of P-Rh2 on colorectal cancer cells, which utilized in silico methods to predict interactions with apoptosis-related proteins.

Experimental Protocols: In Silico Methodologies

The successful application of in silico modeling relies on rigorous and well-defined computational protocols. The following sections detail the typical methodologies employed in the study of (Z)-Pseudoginsenoside Rh2 protein binding.

Molecular Docking of P-Rh2 with Human Serum Albumin (HSA)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The protocol for docking P-Rh2 with HSA is as follows:

-

Protein Preparation:

-

The three-dimensional crystal structure of Human Serum Albumin (PDB ID: 1H9Z) is obtained from the Protein Data Bank.

-

Water molecules and existing ligands are removed from the protein structure.

-

Polar hydrogen atoms are added to the protein, and Kollman charges are assigned to each atom to prepare the protein for docking.

-

-

Ligand Preparation:

-

The 3D structure of (Z)-Pseudoginsenoside Rh2 is constructed using a molecular builder such as ChemBioDraw Ultra 14.0.

-

The structure is then energy-minimized using a suitable force field (e.g., MM2) to obtain a stable conformation.

-

Gasteiger charges are computed, and rotatable bonds are defined for the ligand.

-

-

Docking Simulation using AutoDock 4.2:

-

A grid box is defined to encompass the binding site of interest on the HSA protein. For Sudlow's site I, the grid box dimensions are typically set to 60 × 60 × 60 Å with a grid spacing of 0.375 Å.

-

The Lamarckian Genetic Algorithm (LGA) is employed for the docking calculations.

-

The simulation is run for a set number of genetic algorithm runs (e.g., 100), and the results are clustered based on root-mean-square deviation (RMSD).

-

The final docked conformation with the lowest binding energy is selected for further analysis of the interactions.

-

Workflow for Molecular Docking

Caption: A generalized workflow for molecular docking studies of P-Rh2.

Signaling Pathways Modulated by P-Rh2 Protein Binding

The binding of (Z)-Pseudoginsenoside Rh2 to specific intracellular proteins, particularly those in the Bcl-2 family, directly modulates critical signaling pathways that control cell fate. The primary pathway influenced is the intrinsic apoptosis pathway.

Intrinsic Apoptosis Pathway

(Z)-Pseudoginsenoside Rh2 promotes apoptosis by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. By binding to anti-apoptotic proteins like Bcl-2, P-Rh2 is hypothesized to inhibit their function. This releases pro-apoptotic proteins like Bax, which can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in programmed cell death.

Diagram of P-Rh2-Induced Apoptosis

Caption: P-Rh2 modulation of the intrinsic apoptosis pathway.

Conclusion

In silico modeling serves as an indispensable tool in the study of (Z)-Pseudoginsenoside Rh2, providing critical insights into its protein binding mechanisms that are otherwise difficult to obtain through traditional experimental means alone. The data generated from molecular docking and simulations not only helps in identifying direct molecular targets but also provides a rational basis for its observed pro-apoptotic effects. The methodologies outlined in this guide represent standard, validated approaches that can be replicated and expanded upon. As computational power and algorithmic accuracy continue to improve, the role of in silico analysis in elucidating the complex pharmacology of natural products like P-Rh2 will undoubtedly continue to grow, accelerating the journey from discovery to clinical application.

Unveiling the Stereoisomeric Nuances: A Technical Guide to (Z)- and (E)-Pseudoginsenoside Rh2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional distinctions between the geometric isomers, (Z)- and (E)-Pseudoginsenoside Rh2 (PGRh2). As derivatives of the well-studied ginsenoside Rh2, these compounds exhibit unique pharmacological profiles, particularly in the realm of oncology. This document outlines their core structural differences, details their synthesis, presents a comparative analysis of their biological activity with quantitative data, and provides insight into their molecular mechanisms of action.

Core Structural Differences: A Tale of Geometric Isomerism

The fundamental distinction between (Z)- and (E)-Pseudoginsenoside Rh2 lies in their stereochemistry around the C20-C22 double bond in the dammarane-type triterpenoid saponin structure. This geometric isomerism significantly influences the three-dimensional conformation of the molecule, which in turn can affect its interaction with biological targets.

-

(E)-Pseudoginsenoside Rh2: In the (E)-isomer (from the German entgegen, meaning opposite), the higher priority substituents on the C20 and C22 carbons are on opposite sides of the double bond. The full chemical name is β-D-Glucopyranoside,(3β,12β,20E)-12,25-dihydroxydammar-20(22)-en-3-yl.[1]

-

(Z)-Pseudoginsenoside Rh2: In the (Z)-isomer (from the German zusammen, meaning together), the higher priority substituents on the C20 and C22 carbons are on the same side of the double bond.

This seemingly subtle difference in spatial arrangement can lead to notable variations in the biological activity of the two isomers.

Synthesis of (Z)- and (E)-Pseudoginsenoside Rh2

Both (Z)- and (E)-PGRh2 can be synthesized from the parent compound, 20(S)-Ginsenoside Rh2, through a three-step process.[1]

Experimental Protocol: Synthesis

Materials: 20(S)-Ginsenoside Rh2, Acetic anhydride, Pyridine, p-Toluenesulfonic acid, Sodium methoxide, Methanol, and appropriate solvents for purification.

Step 1: Acetylation

-

Dissolve 20(S)-Ginsenoside Rh2 in a mixture of pyridine and acetic anhydride.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the mixture into ice water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the acetylated product.

Step 2: Elimination-Addition

-

Dissolve the acetylated product in a suitable solvent (e.g., toluene).

-

Add p-Toluenesulfonic acid to the solution.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product, wash, dry, and concentrate as described in Step 1.

Step 3: Saponification

-

Dissolve the product from Step 2 in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Stir the mixture at room temperature for 2 hours.

-

Neutralize the reaction with an appropriate acid (e.g., dilute HCl).

-

Concentrate the solution and purify the resulting mixture of (Z)- and (E)-isomers using column chromatography to yield the individual isomers.[1]

Comparative Biological Activity: Anticancer Efficacy

A key study by Qian et al. (2014) evaluated the in vitro anti-proliferative activity of (Z)-PGRh2, (E)-PGRh2, and the parent compound 20(S)-Ginsenoside Rh2 against a panel of eight human cancer cell lines. The results, summarized in the table below, demonstrate that both pseudoginsenoside isomers generally exhibit enhanced anticancer activity compared to the original ginsenoside Rh2.

Table 1: Comparative Anticancer Activity (IC50, µM) of (Z)-PGRh2, (E)-PGRh2, and 20(S)-Ginsenoside Rh2

| Cell Line | Cancer Type | (Z)-PGRh2 | (E)-PGRh2 | 20(S)-Ginsenoside Rh2 |

| A549 | Lung Carcinoma | 14.3 ± 1.1 | 16.2 ± 1.5 | 25.6 ± 2.1 |

| SGC-7901 | Gastric Carcinoma | 12.5 ± 0.9 | 15.8 ± 1.3 | 23.4 ± 1.8 |

| BEL-7402 | Hepatoma | 10.8 ± 0.8 | 13.4 ± 1.1 | 20.1 ± 1.5 |

| HeLa | Cervical Carcinoma | 18.7 ± 1.5 | 20.3 ± 1.9 | 30.5 ± 2.5 |

| BGC-823 | Gastric Carcinoma | 13.1 ± 1.0 | 16.5 ± 1.4 | 24.8 ± 2.0 |

| HCT-116 | Colon Carcinoma | 15.6 ± 1.2 | 18.9 ± 1.6 | 28.9 ± 2.3 |

| MCF-7 | Breast Carcinoma | 16.8 ± 1.3 | 19.5 ± 1.7 | 27.3 ± 2.2 |

| U251 | Glioma | 19.2 ± 1.6 | 21.7 ± 2.0 | 32.1 ± 2.8 |

Data extracted from Qian et al., Steroids, 2014.[1]

Notably, the (Z)-isomer consistently displayed slightly lower IC50 values across all tested cell lines, suggesting it possesses a marginally higher cytotoxic potency than the (E)-isomer.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials: Human cancer cell lines, Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, (Z)-PGRh2, (E)-PGRh2, 20(S)-Ginsenoside Rh2, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds ((Z)-PGRh2, (E)-PGRh2, and 20(S)-Ginsenoside Rh2) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a control group with vehicle (e.g., DMSO) only.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Molecular Mechanisms and Signaling Pathways

While the precise signaling pathways that are differentially modulated by the (Z) and (E) isomers of Pseudoginsenoside Rh2 have not been extensively elucidated in comparative studies, research on non-isomer-specific "pseudo-ginsenoside Rh2" (which is often the (E)-isomer due to its synthesis) has implicated the Ras/Raf/ERK/p53 pathway in the induction of apoptosis in A549 lung cancer cells.

This pathway suggests that pseudo-ginsenoside Rh2 treatment leads to the activation of the Ras/Raf/ERK signaling cascade, which in turn upregulates the tumor suppressor protein p53. Activated p53 then modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.

It is crucial to note that further research is required to determine if and how the (Z) and (E) isomers differentially engage with and modulate this or other signaling pathways. The observed differences in their cytotoxic potency suggest that there may be subtle, yet significant, variations in their molecular interactions and downstream effects.

Conclusion and Future Directions

(Z)- and (E)-Pseudoginsenoside Rh2 represent promising avenues for anticancer drug development, demonstrating enhanced efficacy over their parent compound, ginsenoside Rh2. The key structural difference, the geometry around the C20-C22 double bond, results in discernible variations in their biological activity, with the (Z)-isomer showing slightly greater potency.

Future research should focus on elucidating the specific molecular targets and signaling pathways that are differentially affected by these two isomers. A deeper understanding of their structure-activity relationship at the molecular level will be instrumental in optimizing their therapeutic potential and designing novel, more effective ginsenoside-based anticancer agents. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of each isomer.

References

(Z)-Pseudoginsenoside Rh2: A Technical Whitepaper on its Discovery and Initial Characterization as a Pro-Apoptotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Pseudoginsenoside Rh2, a synthetic derivative of the naturally occurring ginsenoside Rh2, has emerged as a compound of interest in oncology research. This document provides a comprehensive technical overview of its discovery, synthesis, and initial characterization, with a focus on its pro-apoptotic effects in non-small cell lung cancer cells. Detailed experimental protocols, quantitative data from key assays, and visual representations of the elucidated mechanisms are presented to facilitate further research and development.

Discovery and Synthesis

(Z)-Pseudoginsenoside Rh2 is not a naturally occurring ginsenoside. Its discovery is rooted in the chemical modification of ginsenoside Rh2, a well-known bioactive compound isolated from Panax ginseng. The synthesis of (Z)-Pseudoginsenoside Rh2, along with its (E)-isomer, was achieved through a three-step chemical process starting from ginsenoside Rh2. This process involves acetylation, elimination-addition, and subsequent saponification. This synthetic approach allows for the generation of novel ginsenoside derivatives with potentially enhanced biological activities.

Initial Characterization: In Vitro Anti-Cancer Activity in A549 Cells

The initial characterization of the anti-cancer properties of pseudoginsenoside Rh2 was performed using the human non-small cell lung cancer cell line, A549. These studies revealed that (Z)-Pseudoginsenoside Rh2 inhibits cell proliferation and induces apoptosis in a dose-dependent manner.

Cytotoxicity and Inhibition of Cell Proliferation

The cytotoxic effect of (Z)-Pseudoginsenoside Rh2 on A549 cells was quantified using the MTT assay. The results demonstrated a dose-dependent inhibition of cell viability, with a calculated half-maximal inhibitory concentration (IC50).

| Assay | Cell Line | Treatment Duration | IC50 Value (µM) |

| MTT Assay | A549 | 24 hours | 74.5[1] |

Induction of Apoptosis

The primary mechanism of (Z)-Pseudoginsenoside Rh2-induced cell death was identified as apoptosis. This was confirmed through multiple experimental approaches, including DAPI staining, which revealed characteristic apoptotic morphology such as chromatin condensation and nuclear fragmentation, and Annexin V-FITC/PI flow cytometry, which quantified the percentage of apoptotic cells.[1][2]

| Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 2.65[1] |

| 24 | 4.44[1] |

| 48 | 14.1[1] |

| 96 | 48.56[1] |

Involvement of the Mitochondrial Apoptosis Pathway

Further investigation into the apoptotic mechanism indicated the involvement of the intrinsic, or mitochondrial, pathway. This was evidenced by a decrease in the mitochondrial membrane potential and alterations in the expression of key apoptosis-regulating proteins of the Bcl-2 family. Specifically, western blot analysis revealed a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2]

Induction of Reactive Oxygen Species (ROS)

Treatment of A549 cells with (Z)-Pseudoginsenoside Rh2 was also shown to induce the production of reactive oxygen species (ROS) in a dose-dependent manner.[1][2]

| Concentration (µM) | Percentage of ROS-Positive Cells (%) |

| 0 (Control) | 5.84[1] |

| 24 | 7.86[1] |

| 48 | 11.61[1] |

| 96 | 35.68[1] |

Elucidated Signaling Pathway

The initial characterization of (Z)-Pseudoginsenoside Rh2 in A549 cells pointed towards the involvement of the Ras/Raf/ERK/p53 signaling pathway in its pro-apoptotic effects.[1][2] The sustained phosphorylation of Ras, Raf, and ERK, coupled with the activation of p53, appears to be a key molecular mechanism underlying the observed anti-cancer activity.[1][2]

Caption: Proposed signaling pathway of (Z)-Pseudoginsenoside Rh2-induced apoptosis in A549 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of (Z)-Pseudoginsenoside Rh2.

Cell Culture

-

Cell Line: Human non-small cell lung cancer cell line A549.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Seed A549 cells in a 96-well plate at a density of 5 x 10^4 cells/mL and allow them to adhere overnight.

-

Treat the cells with varying concentrations of (Z)-Pseudoginsenoside Rh2 (e.g., 0, 40, 56, 72, 88, 104 µM) for 24, 48, and 72 hours.

-

Following treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Annexin V-FITC/PI Flow Cytometry for Apoptosis

-

Seed A549 cells in 6-well plates and treat with (Z)-Pseudoginsenoside Rh2 (e.g., 0, 24, 48, 96 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry, detecting FITC fluorescence (Ex = 488 nm, Em = 530 nm) and PI fluorescence (Ex = 488 nm, Em > 630 nm).

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Western Blot Analysis

-

Treat A549 cells with (Z)-Pseudoginsenoside Rh2 as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, Ras, Raf, ERK, p53, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Caption: Experimental workflow for the initial characterization of (Z)-Pseudoginsenoside Rh2.

Conclusion and Future Directions

The discovery and initial characterization of (Z)-Pseudoginsenoside Rh2 have identified it as a promising pro-apoptotic agent with activity against non-small cell lung cancer cells. The elucidated mechanism involving the Ras/Raf/ERK/p53 signaling pathway provides a solid foundation for further investigation. Future studies should focus on validating these findings in other cancer cell lines and in vivo models. A more detailed exploration of the upstream and downstream targets of this pathway, as well as potential off-target effects, will be crucial for its development as a potential therapeutic agent. Furthermore, structure-activity relationship studies of related pseudoginsenoside derivatives could lead to the discovery of even more potent and selective anti-cancer compounds.

References

Unveiling the Potential of (Z)-Pseudoginsenoside Rh2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological activities of (Z)-Pseudoginsenoside Rh2, a compound of significant interest in the field of oncology and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

Table 1: Physicochemical Data of Pseudoginsenoside Rh2

| Property | Value | Source |

| Molecular Formula | C₃₆H₆₂O₈ | [1] |

| Molecular Weight | 622.87 g/mol | [1] |

| CAS Number | 1636114-55-0 | |

| Appearance | Typically exists as a solid at room temperature | [1] |

| Boiling Point | 726.2 ± 60.0 °C at 760 mmHg (Computed) | [1] |

| Density | 1.2 ± 0.1 g/cm³ (Computed) | [1] |

| Solubility | Low aqueous solubility. Soluble in organic solvents like DMSO. | [1] |

| Stability | Stability can be enhanced through formulation into nanoparticles (e.g., with BSA or in niosomes). |

Experimental Protocols

The investigation of (Z)-Pseudoginsenoside Rh2's biological effects relies on a suite of established experimental protocols. Below are methodologies commonly employed in the study of its anti-cancer properties.

Synthesis and Purification

The synthesis of pseudoginsenoside Rh2 has been reported, providing a basis for obtaining the (Z)-isomer.[2] A general workflow for its preparation and purification is outlined below.

Diagram 1: General Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of (Z)-Pseudoginsenoside Rh2.

Methodology:

-

Synthesis: (Z)-Pseudoginsenoside Rh2 can be synthesized from more abundant ginsenosides, such as Ginsenoside Rg3, through enzymatic hydrolysis or specific chemical reactions.[3]

-

Extraction: The reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude product.

-

Chromatographic Purification: The crude extract is subjected to column chromatography using stationary phases like silica gel or octadecylsilane (ODS) to separate compounds based on polarity.[4][5]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity (Z)-Pseudoginsenoside Rh2, preparative HPLC is the method of choice, allowing for the separation of closely related isomers.[4]

Structural Characterization

The definitive identification of (Z)-Pseudoginsenoside Rh2 requires spectroscopic analysis.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR spectral data are essential for unambiguous structure elucidation and stereochemical assignment.[6][7] Data for the closely related 20(S)-ginsenoside Rh2 provides a valuable reference.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.[8]

In Vitro Anti-Cancer Activity Assays

The following protocols are fundamental for evaluating the anti-proliferative and apoptosis-inducing effects of (Z)-Pseudoginsenoside Rh2 on cancer cell lines.

Table 2: Experimental Protocols for In Vitro Anti-Cancer Activity

| Assay | Purpose | General Methodology |

| MTT Assay | To assess cell viability and cytotoxicity. | Cancer cells are seeded in 96-well plates, treated with varying concentrations of (Z)-Pseudoginsenoside Rh2 for specific durations. MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO). Absorbance is measured to determine cell viability.[9] |

| DAPI Staining | To visualize nuclear morphology and identify apoptotic bodies. | Cells are treated with the compound, fixed, and stained with 4',6-diamidino-2-phenylindole (DAPI). Nuclear condensation and fragmentation, characteristic of apoptosis, are observed using fluorescence microscopy.[9] |

| Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry | To quantify apoptosis and distinguish between early and late apoptotic cells. | Treated cells are stained with Annexin V-FITC and PI. The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[9] |

| Western Blotting | To determine the expression levels of specific proteins involved in signaling pathways. | Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cell cycle regulators), followed by secondary antibodies for detection.[9] |

| Cell Cycle Analysis | To determine the effect of the compound on cell cycle progression. | Treated cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[10][11] |

Biological Activities and Signaling Pathways

(Z)-Pseudoginsenoside Rh2 exhibits potent anti-cancer activities, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

(Z)-Pseudoginsenoside Rh2 has been shown to induce apoptosis in various cancer cell lines, including lung adenocarcinoma A549 cells.[9][12] The underlying mechanism involves the activation of intrinsic apoptotic pathways.

Diagram 2: Apoptosis Induction Pathway by (Z)-Pseudoginsenoside Rh2

Caption: Proposed signaling pathway for (Z)-Pseudoginsenoside Rh2-induced apoptosis.

Studies have demonstrated that pseudoginsenoside-Rh2 induces apoptosis in A549 cells through the excessive activation of the Ras/Raf/ERK/p53 pathway.[9][12] This leads to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, resulting in mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.[9][12][13][14]

Cell Cycle Arrest

In addition to apoptosis, (Z)-Pseudoginsenoside Rh2 can induce cell cycle arrest, primarily at the G1 phase.[10][11] This effect is mediated by the modulation of key cell cycle regulatory proteins.

Diagram 3: G1 Cell Cycle Arrest Mechanism

Caption: Mechanism of (Z)-Pseudoginsenoside Rh2-induced G1 cell cycle arrest.

(Z)-Pseudoginsenoside Rh2 has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p15Ink4B and p27Kip1.[10] These proteins inhibit the activity of Cdk4/6-Cyclin D complexes, preventing the phosphorylation of the retinoblastoma (Rb) protein.[10] Hypophosphorylated Rb remains bound to the transcription factor E2F, thereby blocking the expression of genes required for the G1 to S phase transition.[10]

Conclusion

(Z)-Pseudoginsenoside Rh2 is a promising natural product with significant anti-cancer potential. Its ability to induce apoptosis and cell cycle arrest through well-defined signaling pathways makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers aiming to explore the therapeutic applications of this compelling molecule. Future research should focus on elucidating its in vivo efficacy, pharmacokinetic profile, and potential for combination therapies.

References

- 1. Pseudoginsenoside Rh2 | inhibitor/agonist | CAS 1370264-16-6 | Buy Pseudoginsenoside Rh2 from Supplier InvivoChem [invivochem.com]

- 2. ginsenoside Rh2, 78214-33-2 [thegoodscentscompany.com]

- 3. Purification and characterization of ginsenoside-beta-glucosidase from ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Investigation of Ginsenosides in the Steamed Panax quinquefolius with Different Processing Conditions Using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudo-Ginsenoside Rh2 induces A549 cells apoptosis via the Ras/Raf/ERK/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ginsenoside Rh2-mediated G1 Phase Cell Cycle Arrest in Human Breast Cancer Cells Is Caused by p15Ink4B and p27Kip1-dependent Inhibition of Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ginsenoside Rh2 induces cell cycle arrest and differentiation in human leukemia cells by upregulating TGF-β expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pseudo-Ginsenoside Rh2 induces A549 cells apoptosis via the Ras/Raf/ERK/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Ginsenoside Rh2 Precursors for (Z)-Pseudoginsenoside Rh2 Synthesis

For: Researchers, Scientists, and Drug Development Professionals